2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a morpholine moiety, and a thienyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyridine Ring: This can be achieved through the reaction of 2-chloropyridine with appropriate reagents under controlled conditions.
Introduction of the Morpholine Moiety: This step involves the reaction of the intermediate with morpholine, often under basic conditions to facilitate the nucleophilic substitution.
Formation of the Thienyl Group: The thienyl group is introduced through a series of reactions involving thiophene derivatives.
Cyclization and Final Assembly: The final steps involve cyclization and assembly of the quinoline ring system, often using catalytic conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and thienyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves interaction with specific molecular targets and pathways. It is known to:
Inhibit Enzymes: The compound can inhibit enzymes involved in critical biological processes, such as kinases and proteases.
Bind to Receptors: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Induce Apoptosis: In cancer cells, it may induce apoptosis through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloropyridine: Shares the pyridine ring and amino group but lacks the complex quinoline structure.
2-Amino-5-chloropyridine: Similar in structure but with different substitution patterns.
2-Amino-4-chloropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-1-(2-chloropyridin-3-yl)-7,7-dimethyl-4-[4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O2S/c1-26(2)11-19-23(20(33)12-26)22(21-10-16(15-35-21)14-31-6-8-34-9-7-31)17(13-28)25(29)32(19)18-4-3-5-30-24(18)27/h3-5,10,15,22H,6-9,11-12,14,29H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYBXFKSTCIRCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(N=CC=C3)Cl)N)C#N)C4=CC(=CS4)CN5CCOCC5)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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